Product packaging for Androsta-1,4,6-triene-3,17-dione(Cat. No.:CAS No. 633-35-2)

Androsta-1,4,6-triene-3,17-dione

Cat. No.: B190583
CAS No.: 633-35-2
M. Wt: 282.4 g/mol
InChI Key: DKVSUQWCZQBWCP-QAGGRKNESA-N
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Description

Androsta-1,4,6-triene-3,17-dione is an androstanoid that is androsta-1,4,6-triene substituted by oxo groups at positions 3 and 17. It has a role as an EC 1.14.14.14 (aromatase) inhibitor and a human xenobiotic metabolite. It is a 17-oxo steroid, an androstanoid and a 3-oxo-Delta(1),Delta(4)-steroid.
blocks aromatization of testosterone to estradiol;  aromatase antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B190583 Androsta-1,4,6-triene-3,17-dione CAS No. 633-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVSUQWCZQBWCP-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862328
Record name Androsta-1,4,6-triene-3,17-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-35-2
Record name Androsta-1,4,6-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-1,4,6-triene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4,6-triene-3,17-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTA-1,4,6-TRIENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Androsta-1,4,6-triene-3,17-dione in Estrogen Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Androsta-1,4,6-triene-3,17-dione (ATD) and its pivotal role as a potent inhibitor of estrogen biosynthesis. ATD, a steroidal compound, acts as an irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens. This document details the mechanism of action of ATD, presents quantitative data on its inhibitory efficacy, outlines experimental protocols for assessing aromatase inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and reproductive biology.

Introduction: The Significance of Estrogen Biosynthesis and its Inhibition

Estrogen, a primary female sex hormone, plays a crucial role in a multitude of physiological processes, including the development and regulation of the female reproductive system, maintenance of bone density, and modulation of cardiovascular and neural functions. The biosynthesis of estrogen is a critical physiological process, and its dysregulation is implicated in various pathological conditions, most notably estrogen receptor-positive (ER+) breast cancer.

The final and rate-limiting step in estrogen biosynthesis is the conversion of androgens (such as testosterone and androstenedione) to estrogens (estradiol and estrone, respectively). This reaction is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily.[1] Given its central role, aromatase has emerged as a key therapeutic target for the treatment of hormone-dependent diseases. Aromatase inhibitors are a class of drugs that block the action of this enzyme, thereby reducing systemic estrogen levels. These inhibitors are broadly categorized into two main types: non-steroidal inhibitors and steroidal inhibitors.

This compound (ATD) is a potent, steroidal, and irreversible aromatase inhibitor.[2][3] It functions as a "suicide substrate," meaning it is processed by the aromatase enzyme into a reactive intermediate that then covalently binds to and permanently inactivates the enzyme.[4] This irreversible mechanism of action makes ATD a valuable tool for studying the physiological consequences of estrogen deprivation and a lead compound in the development of anti-estrogenic therapies.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on estrogen biosynthesis through a highly specific and potent mechanism targeting the aromatase enzyme.

Suicide Inhibition of Aromatase

ATD is classified as a mechanism-based inactivator, or suicide inhibitor, of aromatase.[4] The process begins with ATD, which is structurally similar to the natural androgenic substrates of aromatase, binding to the active site of the enzyme. The aromatase enzyme then initiates its catalytic cycle, attempting to aromatize ATD. However, instead of being converted into an estrogenic product, ATD is transformed into a reactive intermediate. This intermediate then forms a stable, covalent bond with a crucial amino acid residue within the active site of the aromatase enzyme, leading to its irreversible inactivation.[4] This time-dependent loss of enzyme activity is a hallmark of suicide inhibition.[5]

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Mechanism of Aromatase Inhibition by ATD

Quantitative Analysis of Aromatase Inhibition by ATD

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While a comprehensive set of comparative data for ATD is limited in the readily available literature, the following table summarizes the key inhibitory parameter that has been reported.

ParameterValueEnzyme SourceReference
Ki 0.18 µMNot Specified[6]

Note: The Ki value represents the concentration of the inhibitor at which it occupies 50% of the enzyme's active sites in a competitive inhibition model. Lower Ki values indicate a higher binding affinity and greater inhibitory potency. Further studies are required to provide a broader range of IC50 and Ki values under various experimental conditions for a more complete comparative analysis.

Experimental Protocols for Aromatase Inhibition Assays

The inhibitory activity of compounds like this compound is typically assessed using in vitro enzyme assays. The two most common methods employ either human placental microsomes or recombinant human aromatase.

Aromatase Inhibition Assay using Human Placental Microsomes

This method utilizes microsomes prepared from human placental tissue, which is a rich source of aromatase.

Materials:

  • Human placental microsomes

  • Androst-4-ene-3,17-dione (substrate)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reaction Mixture: In a reaction tube, combine the phosphate buffer, NADPH, and human placental microsomes.

  • Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction tubes. A control group with no inhibitor should be included. Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of unlabeled and [1β-³H]-androst-4-ene-3,17-dione to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

  • Separation of Tritiated Water: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted radiolabeled substrate. Centrifuge to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant, containing the ³H₂O formed during the aromatization reaction, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.

Aromatase Inhibition Assay using Recombinant Human Aromatase

This method utilizes a purified, recombinant form of human aromatase, often co-expressed with its redox partner, NADPH-cytochrome P450 reductase, in a suitable expression system (e.g., insect cells or E. coli). This approach offers higher purity and reproducibility compared to using tissue-derived microsomes.

Materials:

  • Recombinant human aromatase (with NADPH-cytochrome P450 reductase)

  • A fluorescent or radiolabeled aromatase substrate (e.g., a fluorogenic substrate that becomes fluorescent upon aromatization, or [1β-³H]-androst-4-ene-3,17-dione)

  • NADPH

  • Assay buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4)

  • Test compound (this compound)

  • Multi-well plates (e.g., 96-well plates)

  • Plate reader (fluorometer or scintillation counter)

Procedure:

  • Assay Setup: In a multi-well plate, add the assay buffer, NADPH, and recombinant human aromatase.

  • Addition of Inhibitor: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time, protected from light if using a fluorescent substrate.

  • Measurement:

    • Fluorescent Assay: Measure the fluorescence intensity in each well using a microplate fluorometer.

    • Radiometric Assay: Stop the reaction and process the samples as described in the placental microsome assay to quantify the released ³H₂O.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for this compound.

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General Experimental Workflow for Aromatase Inhibition Assays

Signaling Pathway: Estrogen Biosynthesis

The biosynthesis of estrogens from cholesterol is a multi-step process involving several enzymatic reactions that primarily occur in the ovaries, placenta, adipose tissue, and brain. The final and critical step is the aromatization of androgens, which is inhibited by this compound.

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Estrogen_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Aromatase1 Aromatase (CYP19A1) Androstenedione->Aromatase1 Aromatase2 Aromatase (CYP19A1) Testosterone->Aromatase2 Estrone Estrone (E1) Estradiol Estradiol (E2) Aromatase1->Estrone Aromatase2->Estradiol ATD This compound ATD->Aromatase1 Inhibits ATD->Aromatase2 Inhibits

Simplified Estrogen Biosynthesis Pathway

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of aromatase. Its mechanism of action as a suicide substrate provides a powerful tool for the specific and sustained suppression of estrogen biosynthesis. The experimental protocols detailed in this guide offer robust methods for evaluating the efficacy of ATD and other potential aromatase inhibitors. A thorough understanding of the estrogen biosynthesis pathway and the mechanism of its inhibition by compounds like ATD is fundamental for the continued development of novel therapeutics for estrogen-dependent pathologies. This technical guide serves as a foundational resource for researchers and drug development professionals working in this critical area of biomedical science.

References

An In-depth Technical Guide to the Anabolic-Associated Properties of Androsta-1,4,6-triene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor. Its primary mechanism of action is the permanent inactivation of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This guide delves into the biochemical properties of ATD, focusing on its well-documented role as an aromatase inhibitor and the subsequent indirect influence on the anabolic environment. While direct anabolic activity through androgen receptor binding is not supported by current evidence, its ability to significantly modulate the testosterone-to-estrogen ratio carries profound implications for physiological and therapeutic applications. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and the key signaling pathways affected by ATD.

Mechanism of Action: A Potent Aromatase Inhibitor

This compound is recognized as a powerful irreversible inhibitor of aromatase, the enzyme complex crucial for estrogen biosynthesis.[1] ATD permanently binds to and inactivates aromatase in both adipose and peripheral tissues.[1] This inhibition of estrogen synthesis has been demonstrated in various studies. For instance, in vitro studies using rat ovarian microsomes have shown a time-dependent loss of aromatase activity upon exposure to ATD.[2] In vivo, administration of ATD has been shown to inhibit ovarian aromatase and decrease estrogen secretion in rats.[2] The primary therapeutic and physiological effects of ATD stem from this potent anti-aromatase activity.

It is crucial to note that this compound does not appear to exert its effects through direct interaction with the androgen receptor. Studies have indicated that the compound does not have a significant binding affinity for either androgen or estrogen receptors.[2] Therefore, its influence on anabolism is considered an indirect consequence of its primary mechanism of action. By reducing the conversion of androgens to estrogens, ATD effectively increases the levels of endogenous androgens such as testosterone and dihydrotestosterone.[3][4] This shift in the hormonal milieu towards a more androgen-dominant state is what contributes to a more favorable environment for anabolic processes.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound, primarily focusing on its interaction with aromatase.

ParameterValueSpecies/SystemReference
Aromatase Inhibition (Ki) 0.18 μMNot Specified[5]

Experimental Protocols

In Vitro Aromatase Activity Assay (Rat Ovarian Microsomes)

This protocol is based on methodologies described in studies investigating the in vitro effects of ATD on aromatase activity.[2]

Objective: To determine the time-dependent inhibition of aromatase by this compound in rat ovarian microsomes.

Materials:

  • Adult female rat ovaries

  • Homogenization buffer (e.g., Tris-HCl with sucrose)

  • Microsome isolation reagents (e.g., ultracentrifuge)

  • This compound (ATD)

  • Radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione)

  • NADPH regenerating system

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: Ovaries from adult female rats are homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

  • Incubation: The ovarian microsomes are pre-incubated with varying concentrations of ATD for different time intervals.

  • Aromatase Assay: Following pre-incubation, the aromatase reaction is initiated by adding a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and an NADPH regenerating system.

  • Quantification: The reaction is stopped, and the amount of tritiated water released, which is proportional to aromatase activity, is measured using a scintillation counter.

  • Data Analysis: The rate of aromatase inhibition is calculated and plotted against time to determine the time-dependent nature of the inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aromatase Inhibition by ATD

Aromatase_Inhibition_Pathway cluster_inhibition Inhibitory Action cluster_biosynthesis Normal Estrogen Biosynthesis Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion Inactive_Aromatase Inactive Aromatase Complex Physiological_Effects Downstream Physiological Effects: - Decreased Estrogenic Activity - Increased Androgen Levels ATD This compound (ATD) ATD->Aromatase Irreversible Binding and Inactivation

Caption: Aromatase inhibition by this compound (ATD).

Experimental Workflow for In Vivo Assessment of ATD

InVivo_ATD_Workflow Animal_Model Animal Model Selection (e.g., Male Rats) Grouping Grouping: - Control (Vehicle) - ATD Treatment Group(s) Animal_Model->Grouping Administration ATD Administration (e.g., Subcutaneous Injection) Grouping->Administration Treatment_Period Treatment Period (e.g., Daily for 1-4 weeks) Administration->Treatment_Period Sample_Collection Sample Collection: - Blood (Serum/Plasma) - Tissues (e.g., Prostate, Muscle) Treatment_Period->Sample_Collection Hormone_Analysis Hormonal Analysis: - Testosterone - Dihydrotestosterone - Estradiol Sample_Collection->Hormone_Analysis Tissue_Analysis Tissue Analysis: - Androgen Receptor Binding (optional) - Muscle Fiber Size (optional) Sample_Collection->Tissue_Analysis Data_Analysis Data Analysis and Statistical Comparison Hormone_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of ATD.

Metabolism and Pharmacokinetics

The metabolism of this compound has been investigated in both humans and horses. In humans, it is primarily excreted unchanged and as its 17β-hydroxy analogue.[6] Other reduced metabolites have also been identified in post-administration urine, including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and 17β-hydroxy-5β-androst-1-en-3-one.[4][6] In horses, ATD is extensively metabolized, with metabolites detectable in urine for up to 77 hours post-administration.[3] The detection of ATD and its metabolites is a key consideration in anti-doping control.[4]

Conclusion

This compound is a highly specific and potent irreversible aromatase inhibitor. Its primary pharmacological effect is the significant reduction of estrogen biosynthesis. While often associated with anabolic outcomes, it is critical for the scientific community to understand that this is an indirect effect. The available evidence strongly indicates a lack of direct interaction with the androgen receptor. The "anabolic" properties are a consequence of the altered hormonal ratio favoring androgens. This distinction is paramount for researchers and drug development professionals exploring its therapeutic potential or investigating its physiological effects. Future research could further elucidate the downstream consequences of long-term aromatase inhibition by ATD on various tissues and metabolic processes.

References

Methodological & Application

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione (ATD) in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols involving the irreversible aromatase inhibitor Androsta-1,4,6-triene-3,17-dione (ATD) in rat models. The following sections detail methodologies for in vivo and in vitro studies, including administration techniques, behavioral assessments, and biochemical assays, based on established scientific literature.

Introduction

This compound (ATD) is a potent, irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. In rat models, ATD is frequently utilized to investigate the physiological roles of estrogen in various processes, including reproductive function, hormone-dependent cancers, and behavior. Its mechanism of action involves the permanent inactivation of aromatase, leading to a significant reduction in estrogen biosynthesis.[1] This document outlines key experimental procedures to study the effects of ATD in rats.

Data Presentation

Effects of ATD on Hormonal Levels in Rats
ParameterAnimal ModelTreatmentDurationResultsReference
Serum Testosterone Non-castrated male Wistar rats with testosterone-filled silastic capsules60 mg/kg/day s.c. ATD6 daysSupraphysiological serum testosterone levels maintained[2][3]
Estrogen Secretion Pregnant mare's serum gonadotropin-primed female ratsSingle injection of ATDAt least 24 hoursReduced estrogen secretion; prevented the proestrus surge of estrogen[1]
Luteinizing Hormone (LH) Female ratsPerinatal treatment with ATDNot specifiedReduction of LH release fluctuations after castration and estradiol implantation[4]
LH, FSH, and Prolactin Female rats with DMBA-induced mammary tumorsATD treatment (dosage not specified)Not specifiedBasal levels of LH, FSH, and prolactin were observed. LH and FSH did not rise after ovariectomy.[1]
Behavioral Effects of ATD in the Vogel Conflict Test
Animal ModelTreatment GroupBehavioral OutcomeInterpretationReference
Non-castrated male Wistar rats with testosterone-filled silastic capsulesTestosterone + 60 mg/kg/day s.c. ATDDecreased behavioral disinhibition (increased punished drinking)ATD reduces testosterone-induced disinhibitory behavior, suggesting a role for estradiol in this effect.[2][3]
Non-castrated male Wistar rats with testosterone-filled silastic capsulesSham + 60 mg/kg/day s.c. ATDBehavior not significantly affectedATD alone at this dose did not significantly alter the behavior of sham-treated animals.[2][3]

Experimental Protocols

Preparation and Administration of ATD

3.1.1. Subcutaneous (s.c.) Injection

This protocol is suitable for daily administration of ATD.

  • Materials:

    • This compound (ATD) powder

    • Sterile vehicle (e.g., sesame oil, propylene glycol)

    • Sterile syringes and needles (23-25 gauge)

    • Vortex mixer and/or sonicator

    • 70% ethanol

  • Procedure:

    • Weigh the required amount of ATD powder based on the desired dose (e.g., 60 mg/kg) and the body weight of the rats.

    • Suspend the ATD powder in the sterile vehicle. The use of a vortex mixer or sonicator may be necessary to achieve a uniform suspension.

    • Gently restrain the rat. The loose skin over the neck and shoulders is a common injection site.

    • Wipe the injection site with 70% ethanol.

    • Lift the skin to form a "tent."

    • Insert the needle (bevel up) into the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the suspension slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

3.1.2. Silastic Capsule Implantation

This method allows for continuous, long-term administration of steroids.

  • Materials:

    • Silastic tubing (e.g., Dow Corning, appropriate inner and outer diameter)

    • Crystalline testosterone (or other steroids for co-administration)

    • Silicone adhesive

    • Surgical instruments (scalpel, forceps, sutures or wound clips)

    • Anesthetic (e.g., isoflurane)

    • 70% ethanol and povidone-iodine

  • Procedure:

    • Cut the silastic tubing to the desired length.

    • Seal one end of the tubing with silicone adhesive and allow it to cure completely.

    • Pack the tubing with crystalline testosterone.

    • Seal the open end with silicone adhesive and allow it to cure.

    • Incubate the filled capsules in sterile saline for 24 hours prior to implantation to allow for initial steroid diffusion.

    • Anesthetize the rat.

    • Shave and sterilize a small area of skin on the back, between the shoulder blades.

    • Make a small incision in the skin.

    • Using blunt forceps, create a subcutaneous pocket.

    • Insert the silastic capsule into the pocket.

    • Close the incision with sutures or wound clips.

    • Monitor the animal during recovery from anesthesia.

Vogel Conflict Test

This test is used to assess anxiety-like behavior and the effects of anxiolytic or anxiogenic compounds.

  • Apparatus:

    • An operant chamber with a grid floor capable of delivering a mild electric shock.

    • A drinking spout connected to a water source and a lickometer.

    • A shock generator.

  • Procedure:

    • Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.

    • Acclimation: On the day of the test, place the rat in the operant chamber and allow it to explore for a set period (e.g., 5 minutes).

    • Testing Session:

      • Initiate the test session. The drinking spout is now accessible.

      • After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.

      • The session lasts for a predetermined duration (e.g., 15 minutes).

    • Data Collection: Record the total number of licks and the number of shocks received.

    • Interpretation: Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

Aromatase Activity Assay

3.3.1. Rat Ovarian Microsome Preparation

  • Materials:

    • Ovaries from adult female rats

    • Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)

    • Dounce homogenizer

    • Ultracentrifuge

  • Procedure:

    • Excise ovaries and place them in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in an appropriate buffer for the aromatase assay.

3.3.2. In Vitro Aromatase Inhibition Assay

  • Materials:

    • Rat ovarian microsomes

    • NADPH regenerating system

    • [1β-³H]-Androstenedione (for radiometric assay) or unlabeled androstenedione (for ELISA)

    • ATD or other test compounds

    • Scintillation fluid and counter (for radiometric assay) or Estrone/Estradiol ELISA kit

  • Procedure (Radiometric):

    • Incubate the ovarian microsomes with the NADPH regenerating system, [1β-³H]-androstenedione, and varying concentrations of ATD.

    • The aromatization reaction will release ³H into the water.

    • Stop the reaction and extract the remaining steroid substrate.

    • Measure the radioactivity of the aqueous phase using a scintillation counter.

    • Calculate the rate of aromatase activity and the inhibitory effect of ATD.

Hormone Level Analysis (ELISA)
  • Materials:

    • Rat serum or plasma samples

    • Commercially available ELISA kits for rat Testosterone, Estradiol, LH, FSH, and Prolactin.

    • Microplate reader

  • Procedure:

    • Collect blood samples from rats via an appropriate method (e.g., tail vein, cardiac puncture at endpoint).

    • Separate serum or plasma by centrifugation.

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Adding standards and samples to antibody-coated microplate wells.

      • Incubating with an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the hormone concentrations in the samples based on the standard curve.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow: ATD Effects on Behavior and Hormones in Rats animal_model Rat Model (e.g., Wistar, Sprague-Dawley) treatment_group Treatment Groups: 1. Vehicle Control 2. ATD (e.g., 60 mg/kg/day s.c.) 3. Testosterone + Vehicle 4. Testosterone + ATD animal_model->treatment_group administration Administration (Subcutaneous Injection or Silastic Capsule Implantation) treatment_group->administration behavioral_testing Behavioral Testing (e.g., Vogel Conflict Test) administration->behavioral_testing sample_collection Sample Collection (Blood, Tissues) behavioral_testing->sample_collection hormone_analysis Hormone Analysis (ELISA for Testosterone, Estradiol, LH, FSH) sample_collection->hormone_analysis aromatase_assay Aromatase Activity Assay (in vitro, from tissue homogenates) sample_collection->aromatase_assay data_analysis Data Analysis and Interpretation hormone_analysis->data_analysis aromatase_assay->data_analysis

Caption: Workflow for investigating ATD effects in rats.

G cluster_pathway Signaling Pathway of ATD Action androstenedione Androstenedione aromatase Aromatase (CYP19A1) androstenedione->aromatase Substrate testosterone Testosterone testosterone->aromatase Substrate estrone Estrone aromatase->estrone Converts to estradiol Estradiol aromatase->estradiol Converts to atd This compound (ATD) atd->aromatase Irreversible Inhibition estrogen_receptor Estrogen Receptor estrone->estrogen_receptor Binds to estradiol->estrogen_receptor Binds to gene_transcription Gene Transcription estrogen_receptor->gene_transcription Activates physiological_effects Physiological Effects (e.g., Reproductive function, Behavior) gene_transcription->physiological_effects Leads to

Caption: ATD's mechanism of action via aromatase inhibition.

References

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione in Mammary Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, ATD effectively reduces circulating estrogen levels, a key driver in the proliferation of hormone receptor-positive (HR+) mammary tumors.[1] These application notes provide a comprehensive overview of the use of ATD in mammary tumor research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro and in vivo studies.

Mechanism of Action

ATD acts as a suicide inhibitor of aromatase (cytochrome P450 19A1). It irreversibly binds to the enzyme's active site, leading to a time-dependent loss of aromatase activity.[2] This inhibition of estrogen synthesis in peripheral tissues, such as adipose tissue and the tumor microenvironment itself, deprives HR+ mammary tumor cells of their primary growth stimulus. The major activities of ATD that lead to mammary tumor regression are the inhibition of estrogen synthesis and the suppression of gonadotropins.[1][2]

Data Presentation

Quantitative Efficacy of Aromatase Inhibitors
CompoundParameterValueCell Line / SystemReference
This compound (ATD) Ki0.18 µMAromatase Enzyme Assay[3]
1-methyl-androsta-1,4-diene-3,17-dione (Atamestane)Tumor Size ReductionUp to 70%DMBA-induced rat model[4]
6-methylenandrosta-1,4-diene-3,17-dione (FCE 24304)Tumor Regression (s.c.)70% at 10 mg/kg/dayDMBA-induced rat model[5]
10-propargylestr-4-ene-3,17-dione (PED)Tumor Regression>50% at 1, 5, or 50 mg/kg/dayDMBA-induced rat model[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen receptor (ER) signaling pathway. By inhibiting aromatase, ATD prevents the synthesis of estradiol, the primary ligand for the estrogen receptor. This leads to reduced activation of ER-mediated gene transcription, which is crucial for the proliferation and survival of hormone receptor-positive breast cancer cells.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Mammary Tumor Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estradiol Estradiol (E2) Aromatase->Estradiol Conversion ATD This compound (ATD) ATD->Aromatase Irreversible Inhibition ER Estrogen Receptor (ERα) Estradiol->ER Binding and Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization and Nuclear Translocation Proliferation Cell Proliferation and Survival ERE->Proliferation Gene Transcription

Mechanism of ATD in inhibiting ER signaling.

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of ATD on aromatase using a commercially available kit with a fluorometric readout.

Materials:

  • Aromatase Activity Assay Kit (e.g., from commercial suppliers)

  • Recombinant human aromatase (or tissue microsomes)

  • This compound (ATD)

  • NADPH generating system

  • Fluorogenic substrate

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare a stock solution of ATD in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the NADPH generating system, and the desired concentration of ATD or vehicle control.

  • Enzyme Addition: Add the recombinant aromatase or microsomal preparation to each well.

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the interaction between ATD and the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (as specified by the kit) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of ATD. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ATD concentration.

Aromatase_Inhibition_Workflow A Prepare ATD dilutions and controls B Add assay buffer, NADPH system, and ATD/vehicle to 96-well plate A->B C Add aromatase enzyme B->C D Incubate at 37°C C->D E Add fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate reaction rates and IC50 F->G DMBA_Model_Workflow A Administer DMBA to female rats B Monitor for tumor development A->B C Randomize tumor-bearing rats into treatment groups B->C D Administer ATD or vehicle daily C->D E Measure tumor volume regularly D->E F Euthanize and excise tumors at study endpoint E->F G Analyze tumor weight and growth inhibition F->G

References

Application of Androsta-1,4,6-triene-3,17-dione in Endocrinology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent and irreversible steroidal aromatase inhibitor.[1][2][3][4] Aromatase is a critical enzyme complex responsible for the conversion of androgens to estrogens. By permanently binding to and inactivating aromatase, ATD effectively blocks the biosynthesis of estrogen.[1][2][3][4] This mechanism of action makes ATD a valuable tool in endocrinology research to investigate the physiological and pathological roles of estrogens. Its applications span studies on hormone-dependent cancers, reproductive biology, and neuroendocrine functions. ATD has a Ki of 0.18 μM for aromatase.[4] Some research also suggests that ATD may exhibit anti-androgenic properties by competing with testosterone for androgen receptor binding.

Mechanism of Action

ATD's primary mechanism of action is the irreversible inhibition of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This leads to a systemic reduction in estrogen levels. The resulting estrogen deprivation impacts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a disruption of the negative feedback loop. This can result in an increase in gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. However, some studies have reported that ATD can also lead to basal levels of LH and FSH, suggesting a more complex regulatory effect, potentially involving gonadotropin suppression.[5]

Signaling Pathway of this compound Action

ATD_Mechanism cluster_Systemic Systemic Circulation cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_Target Target Tissues ATD This compound (ATD) Aromatase Aromatase Enzyme ATD->Aromatase Irreversible Inhibition Androgen_Receptor Androgen Receptor ATD->Androgen_Receptor Potential Competitive Antagonism Androgens Androgens (Testosterone, Androstenedione) Androgens->Aromatase Substrate Androgens->Androgen_Receptor Binding Estrogens Estrogens (Estradiol, Estrone) Hypothalamus Hypothalamus Estrogens->Hypothalamus Negative Feedback Pituitary Anterior Pituitary Estrogens->Pituitary Negative Feedback Estrogen_Effects Estrogen-Mediated Cellular Effects Estrogens->Estrogen_Effects Stimulation Aromatase->Estrogens Conversion Androgen_Effects Androgen-Mediated Cellular Effects Androgen_Receptor->Androgen_Effects Stimulation GnRH GnRH Hypothalamus->GnRH Secretes LH LH Pituitary->LH Releases FSH FSH Pituitary->FSH Releases Gonads Gonads Gonads->Androgens Produces GnRH->Pituitary Stimulates LH->Gonads Stimulates FSH->Gonads Stimulates

Caption: Mechanism of this compound (ATD) Action.

Applications in Endocrinology Research

Hormone-Dependent Cancer Studies

ATD is a valuable tool for investigating the role of estrogens in the proliferation of hormone-dependent cancers, such as certain types of breast and prostate cancer. By suppressing estrogen production, ATD can induce tumor regression in animal models.

Quantitative Data from Preclinical Studies

ApplicationAnimal ModelATD DosageTreatment DurationKey FindingsReference
Mammary Tumor RegressionDMBA-induced rats50 mg/kg/day (s.c.)4 weeksMarked regression of tumors. Prevention of proestrus estrogen surge. Basal levels of LH, FSH, and prolactin.[5]

Experimental Protocol: Induction of Mammary Tumors and ATD Treatment in Rats

This protocol describes the induction of mammary tumors using 7,12-dimethylbenz[a]anthracene (DMBA) and subsequent treatment with ATD.

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Corn oil (vehicle for DMBA)

  • This compound (ATD)

  • Vehicle for ATD (e.g., sesame oil, propylene glycol)

  • Gavage needles

  • Subcutaneous injection needles and syringes

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction:

    • At 50-55 days of age, administer a single oral gavage of DMBA (20 mg in 1 ml of corn oil) to each rat.

    • Palpate the rats weekly to monitor for the appearance of mammary tumors. Tumors typically develop within 8-10 weeks.

  • ATD Treatment:

    • Once tumors reach a palpable size (e.g., 1-2 cm in diameter), randomize the animals into control and treatment groups.

    • Prepare ATD in a suitable vehicle (e.g., sesame oil) for subcutaneous injection.

    • Administer ATD (e.g., 50 mg/kg body weight) or vehicle control subcutaneously once daily.

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Monitor the estrous cycle of the animals through vaginal smears to confirm the disruption of cyclicity in the ATD-treated group.

    • At the end of the study, collect blood samples for hormone analysis (estradiol, testosterone, LH, FSH, prolactin).

    • Excise tumors for histological analysis.

Reproductive Endocrinology and Antifertility Studies

ATD is utilized to study the role of estrogen in regulating the estrous cycle, ovulation, and implantation. Its ability to block the pre-ovulatory estrogen surge makes it an effective tool for investigating the mechanisms of fertility.

Quantitative Data from Antifertility Studies

ApplicationAnimal ModelATD AdministrationDurationKey FindingsReference
Inhibition of Mating and OvulationFemale RatsDaily subcutaneous injectionsUp to 13 days68% of rats did not mate. Ovulation was delayed by an average of 5.8 days in the remaining rats.[6]
Post-coital AntifertilityFemale RatsContinued after matingUntil day 8 of pregnancyAbsence of implantation sites.[6]

Experimental Protocol: Assessment of Antifertility Effects of ATD in Rats

Materials:

  • Adult female and male Sprague-Dawley rats

  • This compound (ATD)

  • Vehicle for ATD (e.g., sesame oil)

  • Subcutaneous injection needles and syringes

  • Vaginal smear supplies

Procedure:

  • Estrous Cycle Monitoring:

    • Monitor the estrous cycle of female rats for at least two consecutive cycles to ensure regularity.

  • ATD Administration:

    • Begin daily subcutaneous injections of ATD (e.g., 25-50 mg/kg) or vehicle control.

  • Mating Studies:

    • House female rats with fertile males and monitor for evidence of mating (e.g., presence of a vaginal plug).

  • Ovulation and Implantation Assessment:

    • In a separate cohort, continue ATD treatment and examine the ovaries for the presence of corpora lutea to assess ovulation.

    • For post-coital studies, initiate ATD treatment after confirmed mating and examine the uterine horns for implantation sites on day 8 of pregnancy.

  • Hormone Analysis:

    • Collect blood samples at specific time points (e.g., the afternoon of proestrus) to measure estradiol levels.

Neuroendocrinology and Behavioral Studies

ATD is employed to investigate the role of aromatization of androgens to estrogens within the brain in regulating various behaviors, including sexual behavior and aggression.

Quantitative Data from Neuroendocrine Studies

ApplicationAnimal ModelATD DosageDurationKey FindingsReference
Behavioral DisinhibitionMale Rats60 mg/kg/day (s.c.)6 daysDecreased behavioral disinhibition in testosterone-treated rats.[7]

Experimental Workflow for Neuroendocrine Studies

Neuroendocrine_Workflow start Animal Model Selection (e.g., Male Rats) grouping Randomization into Groups: - Control (Vehicle) - Testosterone + Vehicle - Testosterone + ATD start->grouping treatment Daily Subcutaneous Injections grouping->treatment behavioral Behavioral Testing (e.g., Vogel's Drinking Conflict Model) treatment->behavioral hormone Hormone and Tissue Analysis: - Serum Testosterone - Brain Tissue for Receptor Binding Assays behavioral->hormone data Data Analysis and Interpretation hormone->data end Conclusion on the Role of Aromatization data->end

Caption: Experimental Workflow for Neuroendocrine Studies with ATD.

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of estrogen in health and disease. Its specific and irreversible inhibition of aromatase allows for the controlled manipulation of estrogen levels, providing valuable insights into endocrinology. The provided protocols and data serve as a foundation for designing and interpreting experiments utilizing this important compound. Researchers should consider the potential for off-target effects, such as androgen receptor antagonism, in their experimental design and data interpretation.

References

Application Note: Detection of Androsta-1,4,6-triene-3,17-dione (ATD) Metabolites by LC/HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor.[1][2] Its ability to significantly reduce estrogen biosynthesis and consequently increase endogenous testosterone levels has led to its use as a supplement and its abuse in sports.[1][3] Due to its extensive metabolism, direct detection of the parent compound is often insufficient for monitoring its use. Liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) offers the necessary sensitivity and specificity for the reliable identification and quantification of ATD's diverse metabolites in biological matrices.[1] This application note provides a detailed protocol for the detection of ATD metabolites in urine using LC/HRMS.

Metabolic Pathway of this compound

ATD undergoes extensive biotransformation in the body. The primary metabolic reactions include reductions of the double bonds and the keto groups at the C3 and C17 positions, as well as hydroxylation.[1] These modifications result in a variety of metabolites, some of which are excreted as sulfate conjugates.[1] The major identified metabolites include various stereoisomers of androsta-1,4,6-trien-17-ol-3-one and further reduced and hydroxylated species.[1][2][3][4]

ATD_Metabolism cluster_reductions Reduction cluster_hydroxylation Hydroxylation & Reduction cluster_other Other Transformations ATD This compound M1 Androsta-1,4,6-trien-17-ol-3-one (M1a, M1b) ATD->M1 17-keto reduction Boldenone 17β-hydroxyandrosta-1,4-dien-3-one (Boldenone) ATD->Boldenone Reduction M_reduced Other Reduced Metabolites ATD->M_reduced Multiple reductions M9 Hydroxylated androsta-4,6-dien-17-ol-3-one (M9a, M9b) ATD->M9 Hydroxylation & reduction M4 Androsta-4,6-diene-3,17-dione ATD->M4

Figure 1: Simplified metabolic pathway of this compound (ATD).

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of ATD metabolites from urine samples.

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analytes.[5] For steroid analysis in urine, this typically involves enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration.[6][7][8]

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add an internal standard solution.

    • Add 1 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 55°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute the metabolites with 3 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC/HRMS analysis.

LC/HRMS Methodology

The separation of isomeric steroid metabolites requires an efficient chromatographic system, while high-resolution mass spectrometry enables their confident identification based on accurate mass measurements.[9]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temp. 40°C
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan MS followed by data-dependent MS/MS (dd-MS2)
Mass Range m/z 100-500
Resolution >30,000 (Full Scan), >15,000 (MS/MS)
Collision Energy Stepped collision energy (e.g., 10, 20, 40 eV)
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C

Experimental and Data Analysis Workflow

The overall workflow from sample receipt to data analysis is depicted below. This process ensures a systematic approach to the detection and identification of ATD metabolites.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/HRMS Analysis cluster_data_processing Data Processing Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS2) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) Peak_Detection->Metabolite_ID Reporting Reporting Metabolite_ID->Reporting

Figure 2: General workflow for the analysis of ATD metabolites.

Data Presentation

The identification of metabolites is based on a combination of their accurate mass, retention time, and fragmentation pattern. The table below summarizes the expected accurate masses for some of the key ATD metabolites.

MetaboliteChemical FormulaMonoisotopic Mass (Da)Adduct [M+H]⁺
This compound (ATD)C₁₉H₂₂O₂282.1620283.1693
Androsta-1,4,6-trien-17β-ol-3-one (M1b)C₁₉H₂₄O₂284.1776285.1850
Androsta-4,6-diene-3,17-dione (M4)C₁₉H₂₄O₂284.1776285.1850
17β-hydroxyandrosta-1,4-dien-3-one (Boldenone)C₁₉H₂₆O₂286.1933287.2006

Conclusion

The described LC/HRMS method provides a robust and sensitive approach for the detection and identification of this compound metabolites in urine. The combination of efficient sample preparation, high-resolution chromatography, and accurate mass spectrometry allows for the confident characterization of the metabolic profile of ATD, which is essential for clinical research, drug development, and anti-doping applications. The provided protocols serve as a foundational methodology that can be further optimized and validated for specific quantitative needs.

References

Application Notes and Protocols for the GC/MS Analysis of Androsta-1,4,6-triene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, ATD effectively reduces estrogen levels in the body, which has implications for various physiological processes and therapeutic applications. Its use and metabolism are of significant interest in clinical research, endocrinology, and sports anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of ATD and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of ATD using GC-MS.

Principle of Analysis

The analysis of this compound and its metabolites by GC-MS typically involves a multi-step process. This process begins with sample preparation, which includes extraction of the analytes from the biological matrix (e.g., urine, plasma), followed by a derivatization step. Derivatization, most commonly trimethylsilylation (TMS), is crucial for improving the volatility and thermal stability of the steroid molecules, making them amenable to gas chromatography.[1][2][3] The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Finally, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating steroids from biological fluids.

Materials:

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Urine or plasma sample

  • Methanol (HPLC grade)

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Elution solvent (e.g., ethyl acetate)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of the buffer solution.

  • Loading: Load 1-5 mL of the biological sample (urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances. A subsequent wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove more polar interferences.

  • Elution: Elute the analytes with 2 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization: Trimethylsilylation (TMS)

Materials:

  • Dried sample extract

  • Derivatization reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and a thiol (e.g., ethanethiol) is commonly used for steroid analysis. A typical ratio is 1000:2:3 (v/w/v).[4]

  • Heating block or oven

Protocol:

  • To the dried extract, add 100 µL of the derivatization reagent.

  • Vortex the mixture gently to ensure complete dissolution of the residue.

  • Heat the vial at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).[5]

GC Conditions:

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Injector Temperature 280°C
Injection Volume 1-2 µL
Injection Mode Splitless or split (e.g., 10:1)

| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Transfer Line Temperature 280°C

| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Data

The following table summarizes typical quantitative data for the analysis of this compound and its major metabolite, 17β-hydroxy-androsta-1,4,6-trien-3-one. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Characteristic Mass Fragments (m/z) of TMS DerivativeLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound ~18.5282 (M+), 149, 1340.5 - 22 - 5
17β-hydroxy-androsta-1,4,6-trien-3-one ~19.2356 (M+ as TMS ether), 341, 1430.5 - 22 - 5

Retention times are estimates and should be confirmed with authentic standards under the specific chromatographic conditions used. Characteristic mass fragments for the underivatized this compound are provided based on the NIST library data.[6] Fragments for the TMS derivative of the metabolite are based on common fragmentation patterns of TMS-derivatized steroids.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output start Biological Sample (Urine/Plasma) spe Solid-Phase Extraction start->spe Loading elution Elution spe->elution Washing & Elution drying Evaporation to Dryness elution->drying derivatization Trimethylsilylation (TMS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for ATD analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

logical_relationship A Objective: Identify and Quantify ATD and Metabolites B Matrix Selection: Urine or Plasma A->B C Extraction Method: Solid-Phase Extraction (SPE) - High recovery - Clean extracts B->C D Derivatization Strategy: Trimethylsilylation (TMS) - Increases volatility - Improves thermal stability C->D E GC Separation: - Optimized temperature program - Appropriate column selection D->E F MS Detection: - Full Scan for identification - SIM for quantification E->F G Data Validation: - Use of internal standards - Calibration curves F->G H Result Interpretation: - Comparison with reference standards - Spectral library matching G->H

Caption: Logical steps in the analytical method.

Discussion

The provided protocol offers a robust framework for the analysis of this compound and its metabolites. The choice of solid-phase extraction provides a clean extract, minimizing matrix interference. Trimethylsilylation is a critical step for ensuring good chromatographic performance for these steroidal compounds.[1] The GC-MS parameters can be further optimized based on the specific instrument and column used to achieve the best resolution and sensitivity. For quantitative analysis, the use of an appropriate internal standard (e.g., a deuterated analog of the analyte) is highly recommended to correct for variations in sample preparation and instrument response. The urinary metabolism of ATD is known to produce several metabolites, with the parent compound and its 17β-hydroxy analogue being major excreted forms.[1] Therefore, a comprehensive analytical method should be capable of detecting both the parent drug and its key metabolites. While GC-MS is a powerful tool, in some cases, particularly for complex metabolic studies, liquid chromatography-mass spectrometry (LC-MS) may offer advantages due to its suitability for more polar and thermally labile metabolites.

References

Protocol for the Dissolution of Androsta-1,4,6-triene-3,17-dione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor used in research to study the effects of estrogen deprivation. Due to its lipophilic nature, ATD is practically insoluble in aqueous solutions, presenting a challenge for its administration in in vivo studies. This document provides a detailed protocol for the dissolution of ATD for subcutaneous (s.c.) administration in animal models, primarily focusing on rodents. The recommended vehicles and procedures are based on the physicochemical properties of ATD and established practices for the in vivo delivery of hydrophobic compounds.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of ATD is presented in the table below. Understanding these properties is crucial for selecting an appropriate solvent system.

PropertyValueReference
Molecular Formula C₁₉H₂₂O₂[1][2]
Molecular Weight 282.38 g/mol [1][2]
Appearance Yellow to pale brown powder[1]
Melting Point 164-165°C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in methanol (50 mg/mL), chloroform, and most other organic solvents.[1]

Recommended Protocol for Dissolution for Subcutaneous Injection

Based on in vivo studies administering ATD subcutaneously to rats at doses ranging from 25-100 mg/kg, and general protocols for hydrophobic steroids, the following vehicle systems are recommended.[3]

Primary Recommended Vehicle: Sterile Oil (Sesame Oil)

Sterile vegetable oils are commonly used as vehicles for subcutaneous injection of lipophilic compounds, providing a depot effect for sustained release.

Materials:

  • This compound (ATD) powder

  • Sterile sesame oil (or other suitable sterile oil such as corn oil or peanut oil)

  • Sterile glass vial

  • Sterile magnetic stir bar (optional)

  • Warming plate or water bath

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of ATD and vehicle. Based on the desired concentration and the total volume needed for the study. For example, to prepare a 50 mg/mL solution, weigh 50 mg of ATD for each 1 mL of sesame oil.

  • Aseptically transfer the weighed ATD powder into a sterile glass vial.

  • Add the calculated volume of sterile sesame oil to the vial.

  • Facilitate dissolution:

    • Gently warm the vial to approximately 40°C using a warming plate or water bath. This will decrease the viscosity of the oil and aid in dissolution. Caution: Do not overheat, as this may degrade the compound.

    • Place a sterile magnetic stir bar in the vial and stir until the ATD is completely dissolved. Alternatively, use a vortex mixer to agitate the solution until it becomes clear.

  • Visually inspect the solution to ensure that all of the compound has dissolved and there is no particulate matter.

  • The solution is now ready for administration. Draw the required dose into a sterile syringe using an appropriate gauge needle.

Alternative Vehicle: Co-solvent System (DMSO and Oil)

For compounds that are difficult to dissolve in oil alone, a co-solvent system can be employed. Dimethyl sulfoxide (DMSO) is a powerful solvent that can dissolve many hydrophobic compounds. However, the concentration of DMSO should be kept to a minimum to avoid potential toxicity.

Materials:

  • This compound (ATD) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile sesame oil (or other suitable sterile oil)

  • Sterile glass vial

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amounts of ATD, DMSO, and oil. The final concentration of DMSO in the injection vehicle should ideally be below 10%, and lower if possible.

  • First, dissolve the ATD powder in the required volume of DMSO. For example, to prepare a 50 mg/mL solution with 10% DMSO, dissolve 50 mg of ATD in 0.1 mL of DMSO.

  • Vortex the mixture until the ATD is completely dissolved in the DMSO.

  • Gradually add the sterile oil to the DMSO solution while continuously vortexing. In this example, add 0.9 mL of sesame oil to bring the total volume to 1 mL. This stepwise addition is crucial to prevent precipitation of the compound.

  • Visually inspect the final solution for clarity and the absence of particulates.

  • The solution is now ready for administration.

Experimental Workflows

The following diagrams illustrate the logical steps for preparing ATD solutions for in vivo studies.

G Workflow for Dissolving ATD in Sterile Oil start Start calculate Calculate required ATD and sterile oil start->calculate weigh Weigh ATD powder calculate->weigh transfer Aseptically transfer ATD to sterile vial weigh->transfer add_oil Add sterile oil to vial transfer->add_oil dissolve Warm and stir/vortex until dissolved add_oil->dissolve inspect Visually inspect for clarity dissolve->inspect ready Solution ready for administration inspect->ready

Caption: Workflow for dissolving ATD in sterile oil.

G Workflow for Dissolving ATD using a Co-solvent System start Start calculate Calculate required ATD, DMSO, and oil start->calculate weigh Weigh ATD powder calculate->weigh dissolve_dmso Dissolve ATD in DMSO weigh->dissolve_dmso add_oil Gradually add oil while vortexing dissolve_dmso->add_oil inspect Visually inspect for clarity add_oil->inspect ready Solution ready for administration inspect->ready G Mechanism of Action of this compound (ATD) Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ATD This compound (ATD) ATD->Aromatase Irreversible Inhibition

References

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione (ATD) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent and irreversible steroidal aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, ATD effectively reduces systemic estrogen levels, leading to a concurrent increase in testosterone.[2] This mechanism of action makes ATD a valuable tool in various research areas, including endocrinology, neuroscience, and oncology, for investigating the physiological roles of estrogens and androgens in animal models. These application notes provide a comprehensive overview of dosing recommendations, experimental protocols, and the underlying signaling pathways affected by ATD administration in preclinical research.

Data Presentation: Dosing Recommendations

The following table summarizes the reported dosing regimens for this compound in various animal models. It is crucial to note that the optimal dose can vary depending on the specific research question, animal strain, and experimental design.

Animal ModelDosageAdministration RouteVehicleKey OutcomesReference
Rat (Adult Male) 60 mg/kg/daySubcutaneous (s.c.) injectionNot specifiedDecreased behavioral disinhibition induced by high testosterone doses.[3][3]
Rat (Adult Male) Not specifiedSilastic capsule implantationNot specifiedSignificantly increased plasma and hypothalamic testosterone levels.[2][2]
Rat (Female) 25 mg or 50 mg in combination with testosteroneSilastic capsule implantationNot specifiedThe higher dose (50 mg) significantly reduced the inhibitory action of testosterone on the thymus.[4]
Rat (Female with DMBA-induced mammary tumors) Not specifiedInjectionNot specifiedMarked regression of hormone-dependent mammary tumors; inhibition of ovarian aromatase and reduced estrogen secretion.[5][5]
Hamster (Male) Dose-dependentSubcutaneous (s.c.) Silastic implantsNot specifiedReduced olfactory investigation of females and eliminated olfactory discrimination.[6][6][7]

Signaling Pathway

ATD's primary mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), which blocks the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a disruption of the negative feedback loop within the Hypothalamic-Pituitary-Gonadal (HPG) axis. Reduced estrogen levels signal the hypothalamus and pituitary gland to increase the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). The increased LH and FSH levels then stimulate the gonads to produce more androgens, resulting in elevated testosterone levels.

HPG_Axis_ATD cluster_brain Brain cluster_gonads Gonads (Testes/Ovaries) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Gonads Gonads Pituitary->Gonads  LH/FSH (+) Androgens Androgens Gonads->Androgens Production Aromatase Aromatase Androgens->Aromatase Substrate Estrogens Estrogens Estrogens->Hypothalamus Negative Feedback (-) Estrogens->Pituitary Negative Feedback (-) ATD ATD ATD->Aromatase Inhibition (-) Aromatase->Estrogens Conversion Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Baseline_Measures Baseline Measurements (e.g., hormonal, behavioral) Animal_Acclimation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group ATD_Group ATD Treatment Group(s) (Varying Doses) Randomization->ATD_Group Administration Daily Administration (e.g., s.c. injection) Vehicle_Group->Administration ATD_Group->Administration Data_Collection Data Collection (e.g., behavioral assays, blood sampling) Administration->Data_Collection During & Post-Treatment Tissue_Harvesting Tissue Harvesting (e.g., brain, gonads) Data_Collection->Tissue_Harvesting End of Study Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Hormone_Analysis Hormone Level Analysis (e.g., ELISA, RIA) Tissue_Harvesting->Hormone_Analysis Hormone_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for the Synthesis of 17β-hydroxyandrosta-1,4,6-trien-3-one from Androsta-1,4,6-triene-3,17-dione (ATD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of 17β-hydroxyandrosta-1,4,6-trien-3-one, a significant metabolite of the aromatase inhibitor Androsta-1,4,6-triene-3,17-dione (ATD). The selective reduction of the 17-keto group of ATD is a key transformation, and this document outlines protocols using various hydride reagents.

Introduction

This compound (ATD) is a potent irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. Its metabolism in vivo leads to the formation of several reduced products, including the biologically relevant 17β-hydroxyandrosta-1,4,6-trien-3-one. The synthesis of this metabolite is crucial for various research applications, including its use as a reference standard in doping control analysis and for further pharmacological studies.[1][2] This document details chemical methods for the selective reduction of the 17-keto functionality of ATD.

Data Presentation

The following table summarizes the results of the chemoselective reduction of this compound (ATD) with various hydride reducing agents. The data is compiled from scientific literature and illustrates the varying degrees of selectivity and reactivity of these agents towards the two ketone groups in the ATD molecule.

Reducing AgentEquivalentsProduct(s)SelectivityReference
Sodium Borohydride (NaBH₄)44,6-androstadiene-3β,17β-diolNon-selective reduction of both ketones[3]
Lithium Aluminum Hydride (LiAlH₄)617β-hydroxyandrosta-1,4,6-trien-3-one Selective reduction of the 17-keto group [3]
L-Selectride®124,6-androstadiene-3α,17β-diolNon-selective reduction of both ketones[3]
Super-Hydride®123-oxo-4,6-androstadien-17β-olSelective reduction of the 17-keto group[3]
9-Borabicyclo[3.3.1]nonane (9-BBN)14No reactionNo reduction observed[3]
Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)817β-hydroxyandrosta-1,4,6-trien-3-one Selective reduction of the 17-keto group [3]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the data presentation table.

Protocol 1: Selective Reduction of ATD using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the selective reduction of the 17-keto group of ATD to yield 17β-hydroxyandrosta-1,4,6-trien-3-one.[3]

Materials:

  • This compound (ATD)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Lithium Aluminum Hydride (6.0 eq) in anhydrous THF to the stirred solution of ATD.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water, while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 17β-hydroxyandrosta-1,4,6-trien-3-one.

Protocol 2: Selective Reduction of ATD using Borane Dimethyl Sulfide Complex (BH₃·S(CH₃)₂)

This protocol outlines an alternative method for the selective 17-keto reduction of ATD.[3]

Materials:

  • This compound (ATD)

  • Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add borane dimethyl sulfide complex (8.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.

  • Acidify the mixture with 1 M hydrochloric acid and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield 17β-hydroxyandrosta-1,4,6-trien-3-one.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis and purification of the target compound.

Synthesis_Pathway ATD This compound (ATD) Product 17β-hydroxyandrosta-1,4,6-trien-3-one ATD->Product Selective Reduction (e.g., LiAlH₄ or BH₃·S(CH₃)₂)

Caption: Chemical transformation of ATD to its 17β-hydroxy derivative.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve ATD in Anhydrous THF add_reagent Add Reducing Agent (e.g., LiAlH₄) start->add_reagent reaction Stir under Inert Atmosphere add_reagent->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting & Optimization

Overcoming solubility issues with Androsta-1,4,6-triene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Androsta-1,4,6-triene-3,17-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions but is soluble in most organic solvents.[1][2] It is practically insoluble in water.[1] Specific solubility data indicates a solubility of 50 mg/mL in methanol.[3][4]

Q2: I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous cell culture medium. What is causing this?

A2: This is a common issue when working with lipophilic compounds. The DMSO stock solution is a high-concentration organic solution. When this is added to an aqueous medium, the compound is no longer in its preferred solvent and can precipitate out of the solution.[1] The final concentration of DMSO in the cell culture medium is also a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.[5]

Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5] However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific cells.

Q4: Are there alternatives to DMSO for dissolving this compound for in vitro studies?

A4: Yes, other organic solvents like ethanol can be used.[6] However, ethanol can also be cytotoxic, so the final concentration in the media should be carefully controlled. For some applications, co-solvent systems or solubility enhancers like cyclodextrins can be employed to reduce the reliance on a single organic solvent.[7][8][9]

Q5: How does this compound exert its biological effect?

A5: this compound is a potent and irreversible inhibitor of the enzyme aromatase (cytochrome P450 19A1).[10][11][12] Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone).[11] By inhibiting this enzyme, this compound blocks the biosynthesis of estrogens.[2][13]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffers or cell culture media.

This guide provides a systematic approach to troubleshooting and resolving precipitation issues.

G start Precipitation Observed step1 Step 1: Review Stock Solution Preparation start->step1 step2 Step 2: Optimize Dilution Method step1->step2 Stock solution is clear? issue1a Action: Ensure complete dissolution in organic solvent. Consider gentle warming or sonication. step1->issue1a If cloudy or has particulates step3 Step 3: Employ Co-Solvents step2->step3 Precipitation persists? issue2a Action: Add stock solution dropwise to the aqueous medium while vortexing. Perform serial dilutions. step2->issue2a If diluting too quickly step4 Step 4: Utilize Solubility Enhancers step3->step4 Still precipitating? issue3a Action: Prepare a stock in a mixture of solvents (e.g., DMSO and Ethanol). Add a water-miscible co-solvent like PEG 400 to the aqueous phase. step3->issue3a If using only one solvent end_node Resolution: Clear Solution step4->end_node Problem solved? issue4a Action: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. step4->issue4a For persistent issues G cluster_0 Androgen to Estrogen Conversion Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens ATD This compound ATD->Aromatase Inhibits G start Start: Need to Prepare Aqueous Solution step1 Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->step1 step2 Perform Serial Dilutions in the Same Organic Solvent step1->step2 step3 Add Final Dilution Dropwise to Vigorously Stirred Aqueous Medium step2->step3 step4 Visually Inspect for Clarity step3->step4 success Success: Use Immediately step4->success Clear failure Failure: Precipitation step4->failure Cloudy troubleshoot Troubleshoot: - Use Co-solvents - Use Cyclodextrins - Reduce Final Concentration failure->troubleshoot

References

Technical Support Center: Androsta-1,4,6-triene-3,17-dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Androsta-1,4,6-triene-3,17-dione (ATD).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and readily available starting material for the laboratory and industrial synthesis of this compound is androst-4-ene-3,17-dione.[1] Another potential starting material that can be used is dehydroepiandrosterone (DHEA).

Q2: What is the key chemical transformation in the synthesis of this compound?

A2: The core transformation is the introduction of two additional double bonds into the A and B rings of the steroid precursor to form the characteristic conjugated 1,4,6-triene system.[1] This is typically achieved through a dehydrogenation process.

Q3: What are the most common reagents used for the dehydrogenation step?

A3: The most frequently employed dehydrogenating agents are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil (tetrachloro-1,4-benzoquinone).

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of ethyl acetate and n-hexane. For recrystallization, a mixture of an organic solvent and water is often used to induce crystallization.

Q5: What are the expected analytical characteristics of pure this compound?

A5: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). The identity and structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected molecular weight is 282.4 g/mol .[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Explanation
Incomplete Dehydrogenation - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Increase the molar ratio of the dehydrogenating agent (DDQ or chloranil).The dehydrogenation of the steroid nucleus can be slow. Ensuring sufficient time, temperature, and reagent concentration is crucial for driving the reaction to completion.
Degradation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, dry solvents. - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times at elevated temperatures.Steroids can be sensitive to oxidation and acid/base catalyzed degradation. Minimizing exposure to oxygen and moisture, and avoiding unnecessarily harsh conditions can improve yield.
Issues with Dehydrogenating Agent - Use freshly opened or purified DDQ/chloranil. - Ensure the reagent is fully dissolved in the reaction solvent.Dehydrogenating agents can degrade over time, losing their activity. Using a fresh, high-purity reagent is critical for optimal performance.
Suboptimal Solvent Choice - For DDQ, dioxane is a commonly used solvent. - For chloranil, solvents like tert-butanol or xylene can be effective. - Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature.The choice of solvent can significantly impact the reaction rate and selectivity. The solvent should be able to dissolve both the steroid and the dehydrogenating agent.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Unreacted Starting Material (Androst-4-ene-3,17-dione) Incomplete reaction.See "Incomplete Dehydrogenation" in Problem 1. Optimize reaction conditions (time, temperature, reagent ratio). Purify the final product using column chromatography.
Androsta-1,4-diene-3,17-dione Incomplete dehydrogenation at the 6,7-position.This is a common intermediate. Increase the amount of dehydrogenating agent and/or prolong the reaction time to facilitate the second dehydrogenation step.
Over-oxidized or Aromatized Byproducts Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time).Carefully control the reaction temperature and monitor the reaction progress to stop it once the desired product is formed. The use of a milder dehydrogenating agent or less forcing conditions might be necessary.
Chloranil or DDQ Residue/Byproducts Inefficient work-up or purification.During the work-up, wash the organic layer thoroughly with an aqueous sodium sulfite or sodium thiosulfate solution to remove excess quinone. Employ meticulous column chromatography for purification.

Experimental Protocols

Key Experiment: Dehydrogenation of Androst-4-ene-3,17-dione using DDQ

Objective: To synthesize this compound from androst-4-ene-3,17-dione.

Materials:

  • Androst-4-ene-3,17-dione

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve androst-4-ene-3,17-dione (1 equivalent) in anhydrous dioxane.

  • Reagent Addition: Add DDQ (approximately 2.2 to 2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated hydroquinone byproduct (DDQH₂).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC/HPLC) and evaporate the solvent.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water).

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visualizations

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Androst-4-ene-3,17-dione in Dioxane add_ddq Add DDQ start->add_ddq reflux Reflux (24-48h) add_ddq->reflux cool Cool to RT reflux->cool filter Filter DDQH₂ cool->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization characterization NMR, MS, HPLC recrystallization->characterization

Caption: A typical workflow for the synthesis of ATD.

Logical Relationship: Troubleshooting Low Yield

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation bad_reagent Inactive Reagent low_yield->bad_reagent optimize_conditions Optimize Conditions (Time, Temp, Ratio) incomplete_rxn->optimize_conditions inert_atmosphere Use Inert Atmosphere & Dry Solvents degradation->inert_atmosphere fresh_reagent Use Fresh/Purified Reagent bad_reagent->fresh_reagent

Caption: Common causes and solutions for low ATD yield.

References

Technical Support Center: Addressing Variability in In Vitro Aromatase Inhibition Assays with ATD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro aromatase inhibition assays, with a specific focus on the use of Androstatrienedione (ATD) as a reference inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Androstatrienedione (ATD) and why is it used in aromatase inhibition assays?

Androstatrienedione (ATD), also known as androsta-1,4,6-triene-3,17-dione, is a potent, steroidal aromatase inhibitor. It functions as an irreversible or "suicide" inhibitor, meaning it permanently binds to and inactivates the aromatase enzyme.[1] This makes it a valuable tool and reference compound in in vitro studies to understand the mechanisms of aromatase inhibition and to screen for new aromatase-inhibiting drugs.

Q2: What is the mechanism of action of ATD as an aromatase inhibitor?

ATD is a mechanism-based inhibitor. It initially competes with the natural androgen substrates (like androstenedione and testosterone) for binding to the active site of the aromatase enzyme.[2] Once bound, the enzyme begins to process ATD as if it were a normal substrate. This enzymatic reaction, however, converts ATD into a reactive intermediate that then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[2][3]

Q3: What are the main types of in vitro aromatase inhibition assays?

There are two primary types of in vitro aromatase inhibition assays:

  • Cell-Free Assays: These assays use isolated enzyme preparations, such as human placental microsomes or recombinant human aromatase, to directly measure the inhibition of the enzyme's catalytic activity.[4][5] Common methods include the tritiated water release assay and fluorescent-based assays.[6][7]

  • Cell-Based Assays: These assays utilize whole cells that endogenously express or are engineered to express aromatase, such as MCF-7 breast cancer cells or JEG-3 choriocarcinoma cells.[1][8] Inhibition is typically measured indirectly by assessing a downstream effect of estrogen production, such as cell proliferation.[9]

Q4: What are the advantages and disadvantages of cell-free versus cell-based assays?

Assay TypeAdvantagesDisadvantages
Cell-Free - Direct measurement of enzyme inhibition.- High throughput potential.- Simpler to perform and interpret.[4]- Lacks the complexity of a cellular environment (e.g., cell membrane transport, metabolism).[4]
Cell-Based - More physiologically relevant as it includes cellular processes like uptake and metabolism.- Can provide insights into cytotoxicity and other cellular effects.[4]- More complex, with more potential sources of variability.- Indirect measurement of aromatase inhibition can be influenced by other cellular pathways.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro aromatase inhibition assays, with a particular focus on experiments involving ATD.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in IC50 values for ATD between experiments. Inconsistent cell health or density: Variations in cell passage number, confluency, or viability can significantly impact results. Inconsistent incubation times: The time-dependent nature of IC50 values means that different incubation times will yield different results.[10] ATD stock solution degradation: Improper storage of ATD stock solutions can lead to loss of potency.- Standardize cell culture conditions, including passage number and seeding density. Perform a cell viability assay (e.g., MTT or ATP-based) in parallel. - Strictly adhere to a consistent incubation time for all experiments. - Prepare fresh ATD stock solutions regularly and store them in appropriate solvent at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Lower than expected potency of ATD (high IC50 value). Sub-optimal assay conditions: Incorrect pH, temperature, or cofactor concentrations can reduce enzyme activity and apparent inhibitor potency. Degradation of ATD: ATD may not be stable in the cell culture medium over long incubation periods.[11] High protein concentration in the assay: Non-specific binding of ATD to proteins in the medium or cell lysate can reduce its effective concentration.- Optimize assay buffer conditions and ensure the NADPH regenerating system is fresh and active. - Test the stability of ATD in your specific cell culture medium over the time course of your experiment.[12] - If using a cell-free system with high protein content, consider a protein precipitation step or using a modified assay buffer.
Discrepancy in ATD IC50 values between cell-free and cell-based assays. Cellular metabolism of ATD: Cells may metabolize ATD into less active or more active compounds, altering its apparent potency.[13] Cell membrane permeability: ATD may have limited permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the medium. Off-target effects: In cell-based assays, ATD may have off-target effects that influence the assay endpoint (e.g., cell proliferation) independent of aromatase inhibition.[14]- Use a cell line with well-characterized metabolic activity or use metabolic inhibitors to investigate the role of metabolism. - Compare the IC50 of ATD with that of a more cell-permeable inhibitor. - Run appropriate controls to assess for off-target effects, such as using an aromatase-negative cell line.
Edge effects observed in multi-well plates. Evaporation of media from outer wells: This can lead to increased concentrations of assay components, including the inhibitor and substrate. Temperature gradients across the plate: Uneven heating in the incubator can affect enzyme kinetics.- Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier. - Ensure proper incubator calibration and uniform temperature distribution.
High background signal in fluorescent assays. Autofluorescence of the test compound: ATD or other test compounds may fluoresce at the same wavelength as the assay's reporter molecule. Contamination of reagents or plates. - Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the assay signal. - Use high-quality, low-fluorescence plates and fresh, filtered reagents.

Quantitative Data on Aromatase Inhibitors

The following tables summarize the types of aromatase inhibitors and provide a comparison of their reported IC50 values. Note that IC50 values can vary significantly depending on the assay system and experimental conditions.

Table 1: Classification and Mechanism of Action of Common Aromatase Inhibitors

InhibitorTypeMechanism of Action
Androstatrienedione (ATD) Steroidal (Type I)Irreversible ("Suicide" Inhibitor)[1]
Exemestane Steroidal (Type I)Irreversible ("Suicide" Inhibitor)[3]
Letrozole Non-steroidal (Type II)Reversible, Competitive
Anastrozole Non-steroidal (Type II)Reversible, Competitive

Table 2: Comparative IC50 Values of Aromatase Inhibitors in Different In Vitro Systems

InhibitorAssay SystemSubstrateReported IC50
Androstatrienedione (ATD) MCF-7 CellsAndrostenedione~91 nM[8]
JAr Choriocarcinoma CellsAndrostenedione~7.3 nM[8]
Letrozole Human Placental MicrosomesAndrostenedione~1.9 nM[10]
MCF-7 CellsTestosterone~25 nM[15]
Anastrozole JEG-3 CellsNot Specified>10x IC50 used[8]
Exemestane JEG-3 CellsNot SpecifiedIC50 used for further experiments[8]

Experimental Protocols

Below are detailed methodologies for two common in vitro aromatase inhibition assays.

Tritiated Water Release Assay (Cell-Free)

This protocol is adapted from the principles described in the EPA Test Guideline 890.1200.[16]

Objective: To measure the catalytic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from [1β-³H]-androstenedione.

Materials:

  • Human recombinant aromatase (or placental microsomes)

  • [1β-³H]-Androstenedione (substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • ATD and other test compounds

  • Dextran-coated charcoal

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare stock solutions of ATD and test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. The final solvent concentration in the assay should not exceed 1%.[16]

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, NADPH regenerating system, and the appropriate concentration of ATD or test compound.

  • Enzyme Addition: Add the human recombinant aromatase or microsomal preparation to each tube.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an ice-cold solution of dextran-coated charcoal. This will bind the unreacted [1β-³H]-androstenedione.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant, which contains the released [³H]₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Fluorescent-Based Aromatase Inhibition Assay (Cell-Free)

This protocol is based on commercially available kits, such as the Aromatase (CYP19A) Activity Assay Kit (Fluorometric) from Abcam (ab273306).[17]

Objective: To measure aromatase activity by monitoring the conversion of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Recombinant human aromatase

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Assay Buffer

  • ATD and other test compounds

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of ATD and test compounds in a suitable solvent.

  • Assay Setup: In a 96-well microplate, add the assay buffer, NADPH regenerating system, and the desired concentrations of ATD or test compounds.

  • Enzyme Addition: Add the recombinant human aromatase to each well.

  • Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow for inhibitor-enzyme interaction.[17]

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate and product.[17]

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Aromatase Signaling Pathway and Inhibition

Aromatase_Signaling_Pathway Aromatase Signaling Pathway and Inhibition Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion ATD ATD (Irreversible) ATD->Aromatase Inhibits (Irreversibly) NonSteroidal Non-Steroidal Inhibitors (e.g., Letrozole, Anastrozole) (Reversible) NonSteroidal->Aromatase Inhibits (Reversibly)

Caption: Aromatase pathway and points of inhibition.

Experimental Workflow for In Vitro Aromatase Inhibition Assay

Experimental_Workflow General Workflow for In Vitro Aromatase Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, Substrate, Cofactors) AssaySetup Set up Assay Plate/Tubes (Buffer, Cofactors, Inhibitor) ReagentPrep->AssaySetup InhibitorPrep Prepare Inhibitor Stock and Dilutions (e.g., ATD) InhibitorPrep->AssaySetup EnzymeAdd Add Aromatase Enzyme AssaySetup->EnzymeAdd PreIncubate Pre-incubate EnzymeAdd->PreIncubate ReactionStart Initiate Reaction (Add Substrate) PreIncubate->ReactionStart Incubate Incubate at 37°C ReactionStart->Incubate ReactionStop Stop Reaction Incubate->ReactionStop Detection Detect Signal (Radioactivity or Fluorescence) ReactionStop->Detection CalcInhibition Calculate % Inhibition Detection->CalcInhibition IC50 Determine IC50 CalcInhibition->IC50

Caption: A generalized experimental workflow.

Mechanism of Reversible vs. Irreversible Inhibition

Inhibition_Mechanisms Mechanisms of Aromatase Inhibition cluster_reversible Reversible Inhibition (Non-Steroidal) cluster_irreversible Irreversible Inhibition (ATD) Enzyme_R Aromatase Complex_R Enzyme-Inhibitor Complex Enzyme_R->Complex_R Inhibitor_R Inhibitor Inhibitor_R->Complex_R Enzyme_I Aromatase Intermediate Reactive Intermediate Enzyme_I->Intermediate Metabolizes ATD ATD ATD->Intermediate Inactive_Enzyme Inactive Enzyme (Covalently Bound) Intermediate->Inactive_Enzyme Binds

Caption: Reversible vs. Irreversible Inhibition.

References

Technical Support Center: Androsta-1,4,6-triene-3,17-dione (ATD) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Androsta-1,4,6-triene-3,17-dione (ATD) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. For optimal solubility and stability, the following solvents are recommended:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Q2: What are the ideal storage conditions for this compound in its solid form?

A2: To ensure the long-term integrity of solid this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to degradation.

Q3: How should I store solutions of this compound?

A3: For short-term storage (up to 24 hours), solutions can be kept at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation. It is not recommended to store aqueous solutions for more than one day.

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: The stability of this compound in solution can be compromised by several factors, including:

  • pH: Extremes in pH (both acidic and basic conditions) can catalyze the hydrolysis of the compound.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: Based on metabolic studies of this compound and related dienone-containing steroids, the likely chemical degradation pathways involve modifications to the keto groups and the double bonds.[1] Key degradation reactions may include the reduction of the C3 and C17 keto groups and the saturation of the double bonds in the steroid's A and B rings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in an aqueous buffer. The aqueous solubility of this compound is low.First, dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO. Then, slowly add the aqueous buffer to the organic solution while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
A noticeable change in the color of the solution over time. This could indicate degradation of the compound, possibly due to oxidation or exposure to light.Prepare fresh solutions before each experiment. Store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help minimize oxidation.
Loss of biological activity of the compound in an in vitro assay. The compound may have degraded in the experimental medium.Assess the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, pH of the medium). Consider preparing fresh solutions and adding them to the assay at the last possible moment.
Inconsistent results between experiments. This could be due to variability in the preparation and storage of the this compound solutions.Standardize your protocol for solution preparation, including the solvent used, concentration, and storage conditions. Use freshly prepared solutions whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or amber vial.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • 1 M HCl (for acidic hydrolysis)

  • 1 M NaOH (for alkaline hydrolysis)

  • 30% Hydrogen peroxide (for oxidative degradation)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

Procedure:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 30% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial of the this compound stock solution to direct UV light (e.g., 254 nm) for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.

Data Presentation

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubility
This compound EthanolSoluble
WaterSlightly Soluble
Androsta-1,4-diene-3,17-dione DMF50 mg/mL
DMSO30 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Data for Androsta-1,4-diene-3,17-dione is provided for reference.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh ATD Powder dissolve Dissolve in Organic Solvent (Ethanol or DMSO) start->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store stress Apply Stress Conditions (pH, Temp, Light, Oxidant) store->stress Use in Experiments sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze data Evaluate Data for Degradation analyze->data

Caption: Experimental workflow for the preparation and stability testing of this compound solutions.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products ATD This compound reduction Reduction of Keto Groups ATD->reduction Hydrolysis/Reduction saturation Saturation of Double Bonds ATD->saturation Reduction reduced_ketones Hydroxy Metabolites reduction->reduced_ketones saturated_rings Androstane Derivatives saturation->saturated_rings

Caption: Potential chemical degradation pathways for this compound in solution.

References

Technical Support Center: Refining Purification Methods for Synthesized Androsta-1,4,6-triene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for synthesized Androsta-1,4,6-triene-3,17-dione.

Purification Overview

The purification of this compound from a crude synthetic mixture typically involves a multi-step process to remove unreacted starting materials, intermediates, and reaction byproducts. The most common synthetic route involves the dehydrogenation of androst-4-ene-3,17-dione, which can lead to a variety of related impurities. The primary purification techniques employed are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).

Purification_Workflow Overall Purification Workflow for this compound crude Crude Synthesized Product recrystallization Recrystallization (e.g., from Methanol) crude->recrystallization Initial Purification column_chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate Gradient) recrystallization->column_chromatography Further Purification hplc Preparative RP-HPLC (e.g., Acetonitrile/Water) column_chromatography->hplc High Purity Polish pure_product Pure this compound (>98% Purity) column_chromatography->pure_product If sufficient purity is achieved hplc->pure_product

Caption: A typical multi-step purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The choice of purification method will depend on the initial purity of the crude product, the scale of the purification, and the desired final purity. Below is a summary of expected outcomes for each technique.

Purification MethodTypical Purity AchievedExpected Recovery YieldKey AdvantagesKey Disadvantages
Recrystallization 85-95%60-80%Simple, cost-effective for large quantities.Less effective for removing impurities with similar solubility.
Column Chromatography 95-98%50-70%Good separation of closely related compounds.Can be time-consuming and requires significant solvent volumes.
Preparative HPLC >99%40-60%Highest resolution and purity.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Recrystallization from Methanol

This method is suitable for a first-pass purification of the crude product to remove major impurities.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

This technique is effective for separating the target compound from structurally similar impurities.

Methodology:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the partially purified product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Preparative Reverse-Phase HPLC (RP-HPLC)

For achieving the highest purity, preparative RP-HPLC is the method of choice.

Methodology:

  • Use a C18 preparative HPLC column.

  • Prepare a mobile phase of acetonitrile and water.

  • Dissolve the purified product from the previous step in the mobile phase.

  • Inject the sample onto the column.

  • Run a gradient elution, for example, starting from 50% acetonitrile in water and increasing to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector (this compound has a strong UV absorbance).

  • Collect the peak corresponding to the pure product.

  • Remove the solvent by lyophilization or evaporation.

Troubleshooting Guides and FAQs

Recrystallization

Q1: My product is not crystallizing out of the solution.

A1:

  • Solution is not saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution.

  • Cooling too quickly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • No nucleation sites: Try scratching the inside of the flask with a glass rod to induce crystal formation. Seeding with a small crystal of the pure product can also help.

Q2: The recovered crystals are oily and impure.

A2:

  • Incomplete removal of impurities: The impurities may have similar solubility to your product. A second recrystallization may be necessary, or you may need to proceed to column chromatography.

  • Solvent trapped in crystals: Ensure the crystals are washed with cold solvent and thoroughly dried under vacuum.

Column Chromatography

Q1: I am getting poor separation of my target compound from an impurity.

A1:

  • Incorrect mobile phase polarity: The polarity of your eluent may be too high, causing all compounds to elute quickly. Try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio).

  • Column overloading: You may have loaded too much sample onto the column. Use a larger column or reduce the sample load.

  • Poor column packing: Cracks or channels in the silica gel can lead to band broadening and poor separation. Ensure the column is packed uniformly.

Chromatography_Troubleshooting Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_polarity Is the mobile phase polarity optimal? start->check_polarity adjust_polarity Decrease eluent polarity (e.g., increase hexane %) check_polarity->adjust_polarity No check_loading Is the column overloaded? check_polarity->check_loading Yes success Improved Separation adjust_polarity->success reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes check_packing Is the column packed correctly? check_loading->check_packing No reduce_load->success repack_column Repack the column carefully check_packing->repack_column No check_packing->success Yes repack_column->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Q2: My compound is stuck on the column and won't elute.

A2:

  • Mobile phase is too non-polar: Your compound may be highly polar and requires a more polar eluent. Gradually increase the polarity of your mobile phase (e.g., add a small percentage of methanol to the ethyl acetate).

Q3: How can I identify common impurities during column chromatography?

A3: Common impurities from the synthesis of this compound include:

  • Androst-4-ene-3,17-dione (Starting Material): This is more polar than the product and will elute later.

  • Androsta-1,4-diene-3,17-dione (Intermediate): This is also more polar than the final product and will have a lower Rf value on TLC.

  • Dehydrogenation reagent byproducts (e.g., from DDQ): These are often highly colored and can be separated based on their different polarities.

Preparative HPLC

Q1: I am seeing peak fronting or tailing in my chromatogram.

A1:

  • Peak Fronting: This can be caused by column overloading or injecting the sample in a solvent that is stronger than the mobile phase. Try diluting your sample or dissolving it in the initial mobile phase.

  • Peak Tailing: This may be due to secondary interactions between your compound and the stationary phase. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes resolve this. It can also indicate column degradation.

Q2: My retention times are shifting between runs.

A2:

  • Inconsistent mobile phase preparation: Ensure your mobile phase is prepared accurately and consistently for each run.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Column degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if the problem persists.

Q3: I am observing ghost peaks in my chromatogram.

A3:

  • Contaminated mobile phase or sample: Ensure you are using high-purity solvents and that your sample is free from extraneous contaminants.

  • Carryover from previous injections: Run a blank gradient after each sample to wash out any residual compounds from the injector or column.

Best practices for long-term storage of Androsta-1,4,6-triene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Androsta-1,4,6-triene-3,17-dione (ATD). The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, it is crucial to handle the compound in a controlled environment. Wear appropriate personal protective equipment (PPE), including gloves.[3] The compound should be stored in its original container or a tightly sealed, light-resistant container to minimize exposure to light and moisture.

Q3: Can I store this compound in a solution?

A3: If you need to store the compound in a solution, it is critical to use a dry, aprotic solvent. The stability of the compound in solution will depend on the solvent used and the storage conditions. It is advisable to prepare solutions fresh for each experiment whenever possible. If long-term storage in solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and degradation.

Q4: What are the primary factors that can cause degradation of this compound?

A4: The primary factors that can lead to the degradation of this compound include exposure to light, high temperatures, humidity, and oxygen. The presence of reactive functional groups in the molecule, such as ketones and double bonds, makes it susceptible to oxidation and other chemical transformations.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption: The compound may have been exposed to a humid environment. 2. Degradation: Exposure to light, heat, or oxygen may have caused chemical changes.1. Store the compound in a desiccator to remove excess moisture. 2. If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments. Consider analytical testing (e.g., HPLC, MS) to assess purity.
Inconsistent experimental results 1. Compound Degradation: The stored compound may have degraded over time, leading to lower potency. 2. Improper Handling: Inconsistent weighing or preparation of solutions can lead to variability.1. Verify the purity of the stored compound using analytical methods. 2. Review and standardize all handling and solution preparation protocols. 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles and contamination of the bulk stock.
Poor solubility 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound. 2. Degradation Products: The presence of insoluble degradation products can affect overall solubility.1. Consult literature for recommended solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used for similar compounds. 2. If the compound was stored in solution, try preparing a fresh solution from solid material.

Experimental Protocols

While specific experimental protocols for the long-term storage of this compound are not extensively published, a general protocol for assessing stability can be adapted from forced degradation studies.[4]

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) and visible light for a defined period.

  • Analysis: After the exposure period, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and identify any degradation products.

Data Presentation

The following table summarizes the recommended storage conditions based on general best practices for steroidal compounds.

Storage Condition Recommendation Rationale
Temperature Room Temperature (short-term) -20°C (long-term)Minimizes thermal degradation.
Light Store in a dark, light-resistant container.Prevents photodegradation.
Humidity Store in a dry environment, preferably in a desiccator.Prevents hydrolysis and physical changes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes oxidation.

Visualizations

degradation_pathway ATD This compound Reduced_Keto Reduction of Keto Groups (e.g., 17β-hydroxy derivative) ATD->Reduced_Keto Reduction Reduced_Double_Bond Reduction of Double Bonds ATD->Reduced_Double_Bond Reduction Oxidized_Product Oxidation Products ATD->Oxidized_Product Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_conditions Environmental Factors cluster_analysis Analysis Solid Solid Compound Purity Purity Assessment (e.g., HPLC, MS) Solid->Purity Solution Compound in Solution Solution->Purity Temperature Temperature Temperature->Solid Temperature->Solution Light Light Light->Solid Light->Solution Humidity Humidity Humidity->Solid Humidity->Solution Oxygen Oxygen Oxygen->Solid Oxygen->Solution Activity Biological Activity Assay Purity->Activity

Caption: Experimental workflow for assessing the stability of stored this compound.

References

Validation & Comparative

A Comparative Analysis of Androsta-1,4,6-triene-3,17-dione and Other Steroidal Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Androsta-1,4,6-triene-3,17-dione (ATD) with other prominent steroidal aromatase inhibitors, namely exemestane and formestane. The comparison is supported by experimental data on their inhibitory potency against the aromatase enzyme, a key target in estrogen-dependent pathologies.

Introduction to Steroidal Aromatase Inhibitors

Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. Aromatase inhibitors (AIs) are classified into two main types: steroidal (Type I) and non-steroidal (Type II). Steroidal AIs, such as this compound, exemestane, and formestane, are androgen substrate analogs that act as mechanism-based irreversible inhibitors.[1][2] They bind to the active site of the aromatase enzyme and undergo a catalytic conversion to a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its inactivation.[1][2] This mode of action contrasts with non-steroidal AIs, which bind reversibly to the enzyme.[1][2]

Comparative Efficacy: In Vitro Inhibition of Aromatase

The potency of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). A lower IC50 or Ki value indicates a higher potency. The available data from in vitro studies using human placental microsomes, a standard model for assessing aromatase activity, allows for a direct comparison of this compound, exemestane, and formestane.

CompoundTypeMechanism of ActionKi (μM)IC50 (nM)
This compound (ATD)Steroidal (Type I)Irreversible0.18Not widely reported
ExemestaneSteroidal (Type I)IrreversibleNot specified in source50.1
FormestaneSteroidal (Type I)IrreversibleNot specified in source48.6

Table 1: Comparative in vitro potency of steroidal aromatase inhibitors.

Mechanism of Action: A Visual Representation

The signaling pathway below illustrates the general mechanism of action for steroidal aromatase inhibitors. These inhibitors prevent the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone), thereby reducing circulating estrogen levels.

Steroidal_AI_Mechanism Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion Inactive_Complex Irreversible Inactive Complex Aromatase->Inactive_Complex Forms Covalent Bond Steroidal_AI Steroidal Aromatase Inhibitor (e.g., this compound) Steroidal_AI->Aromatase Binds to Active Site

Mechanism of Steroidal Aromatase Inhibition

Experimental Protocols: Aromatase Inhibition Assay

The determination of IC50 and Ki values for aromatase inhibitors is commonly performed using an in vitro assay with human placental microsomes. The following is a generalized protocol based on established methodologies.[4][5][6]

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the aromatase enzyme activity (IC50).

Materials:

  • Human placental microsomes (source of aromatase enzyme)

  • NADPH (cofactor)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • Test compounds (steroidal aromatase inhibitors)

  • Phosphate buffer

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, human placental microsomes, and NADPH.

  • Incubation with Inhibitor: The reaction mixture is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the radiolabeled substrate, [1β-³H]-Androstenedione.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C. During this time, aromatase converts the androstenedione to estrone, releasing tritiated water ([³H]₂O).

  • Termination of Reaction: The reaction is stopped by the addition of chloroform to extract the unmetabolized substrate.

  • Separation of Products: The aqueous phase, containing the tritiated water, is separated from the organic phase by centrifugation. A dextran-coated charcoal suspension is added to the aqueous phase to remove any remaining steroids.

  • Quantification: The radioactivity of the tritiated water in the aqueous phase is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]₂O formed is proportional to the aromatase activity. The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Human Placental Microsomes Preincubation Pre-incubate Microsomes with Inhibitors Microsomes->Preincubation Buffer Prepare Reaction Buffer with NADPH Buffer->Preincubation Inhibitors Prepare Serial Dilutions of Inhibitors Inhibitors->Preincubation Reaction Initiate Reaction with [³H]-Androstenedione Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction with Chloroform Incubation->Termination Separation Separate Aqueous and Organic Phases Termination->Separation Quantification Measure Radioactivity of Aqueous Phase Separation->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

References

A Comparative Analysis of Androsta-1,4,6-triene-3,17-dione and Exemestane as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocrine therapy, particularly for estrogen-receptor-positive (ER+) breast cancer, the inhibition of aromatase, the key enzyme in estrogen biosynthesis, is a cornerstone of treatment. This guide provides a detailed comparison of two steroidal aromatase inhibitors: Androsta-1,4,6-triene-3,17-dione (ATD) and the clinically approved drug, Exemestane. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the performance and characteristics of these two compounds.

Mechanism of Action: Irreversible Inhibition

Both this compound and Exemestane are classified as Type I, irreversible aromatase inhibitors.[1][2] They are steroidal molecules that bear structural similarity to the natural aromatase substrate, androstenedione. This structural mimicry allows them to bind to the active site of the aromatase enzyme. Upon binding, the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently bonds to the enzyme.[3] This process, often termed "suicide inhibition," results in the permanent inactivation of the aromatase enzyme.[3] Restoration of estrogen synthesis consequently requires de novo synthesis of the enzyme.

In Vitro Aromatase Inhibition

CompoundParameterValueEnzyme SourceReference
This compound (ATD) Ki0.18 µMNot Specified[4]
Exemestane IC5027 nMHuman Placental Aromatase[5]
Exemestane IC500.232 µMHuman Aromatase

As indicated in the table, Exemestane has demonstrated a lower IC50 value in at least one study, suggesting a higher potency in inhibiting aromatase activity in that specific experimental context. The Ki value for ATD provides a measure of its binding affinity to the enzyme.

In Vivo Efficacy

Exemestane

Exemestane is a well-established clinical agent for the treatment of ER+ breast cancer in postmenopausal women.[2][6] Clinical trials have demonstrated its efficacy in reducing cancer recurrence.[2] For instance, the MA.27 trial, a large phase III study, compared Exemestane to the non-steroidal aromatase inhibitor Anastrozole and found no significant difference in event-free survival, with both showing a 91% disease-free survival rate at a median follow-up of 4 years.[7][8] This highlights the clinical efficacy of Exemestane in a large patient population.

This compound (ATD)

In vivo data for ATD is primarily from preclinical studies. One study demonstrated that subcutaneous administration of ATD (25-100 mg/kg) in rats prevented the normal rise in ovarian estradiol concentrations, indicating its ability to inhibit estrogen biosynthesis in a living organism.[4] However, comprehensive clinical trial data on the efficacy of ATD for the treatment of breast cancer is not available, as it has not been developed as a mainstream pharmaceutical agent and has been found in some over-the-counter supplements.[1]

Signaling Pathway of Aromatase Inhibition

Aromatase inhibitors exert their therapeutic effect by disrupting the final step of estrogen biosynthesis. In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues, a reaction catalyzed by aromatase. By inhibiting this enzyme, both ATD and Exemestane lead to a significant reduction in circulating estrogen levels. This estrogen deprivation inhibits the growth of estrogen-dependent cancer cells.

Aromatase_Inhibition_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Inhibitors Aromatase Inhibitors (ATD, Exemestane) Inhibitors->Aromatase Irreversible Inhibition GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activates

Figure 1: Simplified signaling pathway of aromatase inhibition.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against aromatase.

Objective: To determine the IC50 value of a test compound for aromatase inhibition.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Aromatase assay buffer

  • NADPH generating system

  • Fluorogenic aromatase substrate (e.g., a commercially available substrate that becomes fluorescent upon metabolism by aromatase)

  • Test compounds (this compound, Exemestane) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Letrozole)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the aromatase enzyme, NADPH generating system, and fluorogenic substrate in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup: To the wells of the microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the aromatase enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH generating system and the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental_Workflow Start Start ReagentPrep Prepare Reagents: - Aromatase Enzyme - NADPH System - Fluorogenic Substrate - Test Compounds (Serial Dilutions) Start->ReagentPrep PlateSetup Set up 96-well Plate: - Assay Buffer - Test Compounds/Vehicle - Aromatase Enzyme ReagentPrep->PlateSetup Preincubation Pre-incubate at 37°C PlateSetup->Preincubation ReactionStart Initiate Reaction: Add NADPH System & Substrate Preincubation->ReactionStart Measurement Kinetic Fluorescence Measurement (Plate Reader at 37°C) ReactionStart->Measurement DataAnalysis Data Analysis: - Calculate Reaction Rates - Normalize to Control - Plot Dose-Response Curve - Determine IC50 Measurement->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for an in vitro fluorometric aromatase inhibition assay.

Conclusion

References

Differentiating Androsta-1,4,6-triene-3,17-dione from Boldenone Administration: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing between the administration of the aromatase inhibitor Androsta-1,4,6-triene-3,17-dione (ATD) and the anabolic androgenic steroid Boldenone. This guide provides a detailed comparison of their metabolic pathways, analytical detection methods, and signaling mechanisms, supported by experimental data and detailed protocols.

Introduction

This compound (ATD) is a potent irreversible aromatase inhibitor, a class of compounds that block the conversion of androgens to estrogens.[1] Boldenone, conversely, is an anabolic androgenic steroid (AAS) known for its performance-enhancing effects.[2] The analytical challenge in distinguishing between the administration of these two compounds arises from the metabolic fate of ATD. Following administration, ATD is not only excreted unchanged and as its 17-hydroxy metabolite but can also be metabolized to Boldenone and its subsequent metabolites, potentially leading to a misinterpretation of analytical findings in doping control.[3][4] This guide provides a detailed comparison to aid in the accurate differentiation between ATD and Boldenone use.

Comparative Analysis of Urinary Metabolite Profiles

The key to differentiating between the administration of ATD and Boldenone lies in the quantitative analysis of their respective urinary metabolite profiles. While both can result in the presence of Boldenone and its metabolites, the relative abundance of specific compounds is markedly different.

Following the administration of This compound , the major urinary metabolites are the unchanged parent compound (ATD) and its 17β-hydroxy analogue (17β-hydroxyandrosta-1,4,6-trien-3-one) .[3][5] Boldenone and its primary metabolite, 5β-androst-1-en-17β-ol-3-one (BM1), are found only as minor metabolites.[4]

In contrast, after the administration of Boldenone , the predominant urinary metabolites are Boldenone itself and its main metabolite, 5β-androst-1-en-17β-ol-3-one (BM1) .[6][7] The parent compound ATD and its 17-hydroxy metabolite are not typically detected or are present in trace amounts.[4]

Table 1: Key Urinary Metabolites for Differentiation

Administered CompoundMajor Urinary MetabolitesMinor Urinary Metabolites
This compound (ATD) Unchanged ATD, 17β-hydroxyandrosta-1,4,6-trien-3-oneBoldenone, 5β-androst-1-en-17β-ol-3-one (BM1)[3][4]
Boldenone Boldenone, 5β-androst-1-en-17β-ol-3-one (BM1)[6][7]-

Table 2: Reported Urinary Concentrations of Boldenone and its Major Metabolite after Oral Administration of Boldenone (30 mg) [6]

MetaboliteTime to Maximum Concentration (Cmax)Maximum Concentration (Cmax) Range
17β-Boldenone~3 hours104 - 550 ng/mL
5β-androst-1-en-17β-ol-3-one (BM1)~5 hours177 - 621 ng/mL

Experimental Protocols for Analytical Detection

The differentiation of ATD and Boldenone administration relies on sensitive and specific analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Steroid Profiling

GC-MS is a robust method for the comprehensive analysis of steroid metabolites. The following protocol outlines a general procedure for the detection of ATD, Boldenone, and their metabolites in urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a 2-5 mL urine sample, add a buffer solution (e.g., phosphate buffer, pH 7) and β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the steroid metabolites. Incubate at approximately 50-60°C for 1-3 hours.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: After hydrolysis, adjust the pH to 9-10 and extract the free steroids with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.

    • SPE: Alternatively, pass the hydrolyzed urine through a C18 SPE cartridge. Wash the cartridge with water and methanol/water mixtures of increasing organic strength, and then elute the steroids with methanol or ethyl acetate.

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

  • To enhance volatility and improve chromatographic properties, the dried residue is derivatized. A common method is silylation, where a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol is added to the sample, followed by heating at 60-80°C for 20-30 minutes. This process forms trimethylsilyl (TMS) derivatives of the steroid metabolites.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.

    • Injector: Operate in splitless mode at a temperature of 280-300°C.

    • Oven Temperature Program: A typical program starts at 180-200°C, ramps up to 240-260°C, and then increases to a final temperature of 300-320°C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. Specific ions for each metabolite are monitored.

Table 3: Exemplary GC-MS SIM Parameters for Key Metabolites (as TMS derivatives)

CompoundMonitored Ions (m/z)
This compound (ATD)282 (M+), 147, 159
17β-hydroxyandrosta-1,4,6-trien-3-one356 (M+), 266, 143
Boldenone358 (M+), 268, 143
5β-androst-1-en-17β-ol-3-one (BM1)360 (M+), 270, 143
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, particularly for the direct analysis of conjugated metabolites, although hydrolysis is still commonly performed.

1. Sample Preparation:

  • Sample preparation can follow similar hydrolysis and extraction steps as for GC-MS. However, derivatization is generally not required. For direct analysis of conjugates, a "dilute-and-shoot" approach or a simple SPE cleanup may be employed.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte.

Table 4: Exemplary LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
This compound (ATD)283.2109.1, 121.1
17β-hydroxyandrosta-1,4,6-trien-3-one285.2109.1, 121.1
Boldenone287.2121.1, 135.1
5β-androst-1-en-17β-ol-3-one (BM1)289.2253.2, 271.2

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways of ATD and Boldenone provides a biological context for their different physiological effects.

This compound: Aromatase Inhibition

ATD acts as an irreversible inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis. By binding to and inactivating aromatase, ATD prevents the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone).[1] This leads to a decrease in circulating estrogen levels and a subsequent increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn can stimulate endogenous testosterone production.

Aromatase_Inhibition_Pathway cluster_steroidogenesis Steroidogenesis Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone converts Estradiol Estradiol Aromatase->Estradiol converts EstrogenReceptor Estrogen Receptor Estrone->EstrogenReceptor Estradiol->EstrogenReceptor ATD This compound (ATD) ATD->Aromatase inhibits GeneExpression Estrogen-Responsive Gene Expression EstrogenReceptor->GeneExpression activates Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boldenone Boldenone AR Androgen Receptor (AR) Boldenone->AR binds to AR_dimer AR Dimer AR->AR_dimer translocates & dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE binds to GeneTranscription Target Gene Transcription ARE->GeneTranscription modulates ProteinSynthesis Increased Protein Synthesis GeneTranscription->ProteinSynthesis leads to

References

Comparative Potency of Androsta-1,4,6-triene-3,17-dione: An In Vivo vs. In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Androsta-1,4,6-triene-3,17-dione (ATD) is a steroidal aromatase inhibitor that effectively blocks the biosynthesis of estrogen.[1][2] Its potent and irreversible inhibition of the aromatase enzyme has made it a subject of interest in research, particularly in endocrinology and oncology.[3][4] This guide provides a comparative analysis of the in vivo and in vitro potency of ATD, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding of this compound.

Mechanism of Action: Aromatase Inhibition

ATD functions as an irreversible inhibitor of aromatase, a key enzyme in the steroidogenesis pathway.[4] Aromatase, a member of the cytochrome P450 superfamily, is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By permanently binding to and inactivating the aromatase enzyme, ATD effectively halts this conversion, leading to a significant reduction in estrogen levels.[4][5]

G cluster_0 Androgen Synthesis cluster_1 Estrogen Synthesis Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol ATD This compound (ATD) ATD->Aromatase Irreversible Inhibition

Figure 1: Mechanism of Aromatase Inhibition by ATD.

In Vitro Potency

The in vitro potency of ATD has been evaluated in various experimental systems, primarily using microsomal fractions from human placenta or rat ovaries, as well as breast cancer homogenates.[6] These assays directly measure the ability of the compound to inhibit aromatase activity in a controlled environment.

CompoundAssay SystemPotency (K_i)Reference
This compoundNot Specified0.18 µM[1]

In Vivo Efficacy

In vivo studies are crucial for determining the physiological effects of an aromatase inhibitor, as they account for factors such as pharmacokinetics and metabolism.[7] Studies in animal models have demonstrated the effectiveness of ATD in suppressing estrogen levels and eliciting physiological responses consistent with estrogen deprivation.

Animal ModelDosageEffectDuration of EffectReference
Rat25-100 mg/kg (s.c.)Prevents the normal rise in ovarian estradiol concentrations.A single injection is effective 3 hours prior to the estrogen surge.[1]
RatNot SpecifiedTime-dependent loss of aromatase activity and reduced estrogen secretion.At least 24 hours after injection.[3]
RatNot SpecifiedInhibition of mating and ovulation.Effects persisted for the duration of treatment (up to 13 days).[2]

Comparative Analysis with Other Aromatase Inhibitors

While direct comparative studies are limited, the available data allows for a general comparison of ATD with other well-established aromatase inhibitors. It is important to note that differences in experimental design can influence the outcomes.[7]

CompoundTypeIn Vitro Potency (IC_50/K_i)Notes
This compound Steroidal (Irreversible)K_i = 0.18 µM[1]Effective in both in vitro and in vivo models.
Letrozole Non-steroidal (Reversible)IC_50 = 0.3 nM[8]Generally shows higher potency in in vitro assays compared to many other inhibitors.[6]
Anastrozole Non-steroidal (Reversible)-A potent third-generation aromatase inhibitor.[6]
Exemestane Steroidal (Irreversible)-A potent third-generation aromatase inactivator.[6]

Note: A direct comparison of potency values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Microsomal)

A common method for assessing in vitro aromatase inhibition involves the use of human placental microsomes, which are a rich source of the enzyme.

  • Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.

  • Incubation: The microsomal preparation is incubated with a radiolabeled androgen substrate (e.g., [³H]-androstenedione) and varying concentrations of the test inhibitor (e.g., ATD).

  • Measurement of Activity: The reaction measures the amount of radiolabeled water released during the aromatization process, which is proportional to the enzyme activity.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC₅₀) is determined.

In Vivo Assessment of Aromatase Inhibition in Rodent Models

Animal models are instrumental in evaluating the systemic effects of aromatase inhibitors.

  • Animal Model: Female rats are often used, and they may be primed with gonadotropins to stimulate ovarian function.[3]

  • Drug Administration: ATD is administered, typically via subcutaneous injection, at various doses.[1][3]

  • Sample Collection: Blood samples are collected at different time points after administration to measure serum levels of estradiol and other hormones.

  • Hormone Analysis: Hormone levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in estrogen levels in treated animals compared to a control group indicates the in vivo potency of the inhibitor.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Interpretation iv_start Compound Synthesis and Characterization iv_assay Aromatase Inhibition Assay (e.g., Microsomal) iv_start->iv_assay iv_data Determine IC50 / Ki iv_assay->iv_data vivo_start Animal Model Selection (e.g., Rat) iv_data->vivo_start Lead Compound Selection comparison Compare In Vitro vs. In Vivo Potency iv_data->comparison vivo_admin Drug Administration (Varying Doses) vivo_start->vivo_admin vivo_sample Biological Sample Collection (e.g., Blood) vivo_admin->vivo_sample vivo_analysis Hormone Level Analysis (e.g., ELISA) vivo_sample->vivo_analysis vivo_data Determine Efficacy (e.g., Estrogen Reduction) vivo_analysis->vivo_data vivo_data->comparison

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.